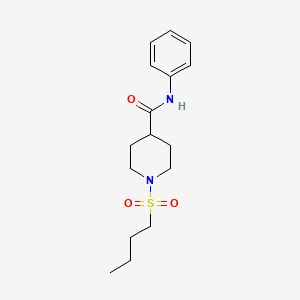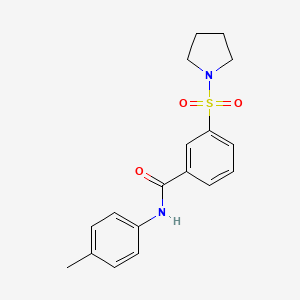
1-(butylsulfonyl)-N-phenyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylsulfonyl)-N-phenyl-4-piperidinecarboxamide is a compound of significant interest in various fields of chemistry and pharmacology. The molecule is related to a broader class of piperidine derivatives, which are known for their diverse range of biological activities.
Synthesis Analysis
1-(Butylsulfonyl)-N-phenyl-4-piperidinecarboxamide is typically synthesized from piperidine precursors. For instance, Khalid et al. (2014) describe the synthesis of related piperidine-4-carbohydrazide derivatives, starting from ethyl piperidine-4-carboxylate, leading to various substituted compounds (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 1-(butylsulfonyl)-N-phenyl-4-piperidinecarboxamide, is characterized by a piperidine ring which is a six-membered ring containing one nitrogen atom. The substituents on this ring, such as the butylsulfonyl and phenyl groups, significantly affect the compound's chemical and biological properties. Berredjem et al. (2010) determined the structure of a related compound, 4-phenyl-piperazine-1-sulfonamide, by X-ray crystallography, highlighting the importance of molecular conformation in understanding these molecules (Berredjem, Bouasla, Aouf, & Barbey, 2010).
Chemical Reactions and Properties
Piperidine derivatives can undergo various chemical reactions, including substitution, addition, and cyclization. The presence of functional groups like the sulfonyl group can make these compounds suitable for reactions involving nucleophiles or electrophiles. For example, the work by Back and Nakajima (2000) on the cyclization of acetylenic sulfones with chloroamines demonstrates the versatility of piperidine derivatives in chemical synthesis (Back & Nakajima, 2000).
Aplicaciones Científicas De Investigación
Sulfinamide in Synthesis of N-heterocycles
Sulfinamides, particularly tert-butanesulfinamide, are critical for asymmetric N-heterocycle synthesis, such as piperidines and pyrrolidines, which are key structures in many natural products and therapeutic agents. This methodology allows for the creation of diverse and structurally complex compounds with potential medicinal applications (Philip et al., 2020).
Sulfonamide Derivatives in Drug Development
Sulfonamide compounds, including sulfonylureas, play a significant role in developing drugs for various diseases. They are foundational in synthesizing bacteriostatic antibiotics, diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent studies have extended their applications to antiviral, anticancer, and Alzheimer’s disease treatments, highlighting their versatility and importance in drug discovery (Gulcin & Taslimi, 2018).
Polyfluoroalkyl Chemicals Degradation
Environmental applications include the microbial degradation of polyfluoroalkyl chemicals, where compounds like 1-(butylsulfonyl)-N-phenyl-4-piperidinecarboxamide might share similar pathways in environmental detoxification processes. This research is crucial for understanding how persistent organic pollutants are broken down in nature, potentially leading to cleaner and safer environments (Liu & Avendaño, 2013).
Nanofiltration Membrane Development
Recent advancements in nanofiltration technologies, particularly those involving crumpled polyamide films, demonstrate potential applications for similar compounds in water treatment and purification. These membranes offer improved water permeance and selectivity, crucial for environmental applications and addressing global water scarcity challenges (Shao et al., 2022).
Propiedades
IUPAC Name |
1-butylsulfonyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-2-3-13-22(20,21)18-11-9-14(10-12-18)16(19)17-15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSAVORDQAWMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butylsulfonyl-N-phenylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)
![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)
![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)

![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)
![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

